![molecular formula C11H8F3N B069242 7-Methyl-2-(trifluoromethyl)quinoline CAS No. 176722-74-0](/img/structure/B69242.png)
7-Methyl-2-(trifluoromethyl)quinoline
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Description
7-Methyl-2-(trifluoromethyl)quinoline, also known as this compound, is a useful research compound. Its molecular formula is C11H8F3N and its molecular weight is 211.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antiviral Properties
One notable application of quinoline derivatives, including 7-Methyl-2-(trifluoromethyl)quinoline, is their potential as antiviral agents. Research has indicated that related compounds, such as 2,8-bis(trifluoromethyl)quinoline analogs, exhibit promising activity against the Zika virus. These derivatives demonstrated enhanced potency compared to existing antiviral drugs like mefloquine, making them candidates for further development in treating viral infections .
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The structural characteristics of these compounds allow them to interact with biological targets involved in cancer progression. For example, studies have shown that certain quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The trifluoromethyl group enhances the pharmacological profile of these compounds, potentially increasing their effectiveness and selectivity against cancer cells.
Bioimaging Applications
Fluorescent Probes
The incorporation of the trifluoromethyl group into quinoline structures has led to the development of novel fluorescent probes for bioimaging applications. A study highlighted that 7-aminoquinolines, which include the trifluoromethyl group, exhibit strong intramolecular charge-transfer fluorescence. This property enables these compounds to be used effectively in live-cell imaging, specifically targeting cellular structures like the Golgi apparatus. The ability to visualize these structures in real-time offers significant advantages for cellular biology research .
Cell Imaging Studies
In vitro experiments demonstrated that certain derivatives of this compound can selectively localize within specific organelles in various cell lines (e.g., HeLa and U2OS). These findings suggest that such compounds could serve as valuable tools for studying cellular dynamics and functions through advanced imaging techniques like two-photon fluorescence microscopy .
Summary of Key Findings
Case Studies
- Zika Virus Inhibition
- Cellular Imaging
Properties
CAS No. |
176722-74-0 |
---|---|
Molecular Formula |
C11H8F3N |
Molecular Weight |
211.18 g/mol |
IUPAC Name |
7-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H8F3N/c1-7-2-3-8-4-5-10(11(12,13)14)15-9(8)6-7/h2-6H,1H3 |
InChI Key |
PHLJKUAHHBRYOG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=N2)C(F)(F)F |
Synonyms |
7-METHYL-2-TRIFLUOROMETHYLQUINOLINE |
Origin of Product |
United States |
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